molecular formula C12H13N B583717 Methyl-2-naphthalenemethylamine-d3 CAS No. 1346601-77-1

Methyl-2-naphthalenemethylamine-d3

Cat. No.: B583717
CAS No.: 1346601-77-1
M. Wt: 174.261
InChI Key: SSNISTUBYRMYDY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of deuterated drug research, which began in the early 1960s with pioneering studies on deuterium-containing compounds such as d2-tyramine and d3-morphine. The concept of incorporating deuterium into pharmaceutical compounds initially focused on exploiting the kinetic isotope effect to modify drug metabolism and pharmacokinetic properties. This approach gained momentum through decades of research, culminating in the first United States patent for deuterated molecules being granted in the 1970s.

The specific development of naphthalene-based deuterated compounds, including this compound, represents a more recent advancement in the field of stable isotope chemistry. The compound was developed as a labeled analogue of Methyl-2-naphthalenemethylamine, with the deuterium substitution occurring at the methyl group attached to the nitrogen atom. This particular deuteration pattern was strategically chosen to provide optimal labeling characteristics while preserving the compound's biological activity and chemical stability.

The synthesis methodology for this compound involves sophisticated isotopic substitution techniques that ensure precise placement of deuterium atoms. Research has shown that the compound can be produced with high purity levels exceeding 95%, demonstrating the advanced nature of current deuteration technologies. The development process also considered the compound's potential applications in fungicide research, particularly for studying detoxification inhibitors of crucifer phytoalexin Brassinin.

Significance in Chemical and Pharmaceutical Research

This compound occupies a crucial position in pharmaceutical research due to its relationship with terbinafine, a widely used antifungal medication. The compound serves as a Terbinafine Related Compound 2, functioning as both an impurity marker and a research tool for understanding terbinafine metabolism and synthesis pathways. Terbinafine itself operates as a fungistatic antimycotic agent that blocks ergosterol synthesis through squalene epoxidase inhibition, demonstrating effectiveness against dermatophytes, yeasts, dimorphous fungi, and micromycetes.

The research significance of this compound extends beyond its relationship to terbinafine. The compound has found applications in the preparation of allylamine derivatives as agrochemical microbicides, indicating its broader utility in agricultural chemistry research. This application demonstrates the versatility of deuterated naphthalene compounds in addressing various research challenges across multiple scientific disciplines.

Furthermore, the compound has been utilized in studies focusing on detoxification inhibitors of the crucifer phytoalexin Brassinin, with potential applications as fungicides against Leptosphaeria maculans. This research connection highlights the compound's importance in plant pathology and agricultural protection strategies. The work by Gaspari and colleagues has established the compound's utility in medicinal chemistry research, particularly in the context of developing novel therapeutic approaches.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C12H10D3N
Molecular Weight 174.26 g/mol
Chemical Abstract Service Number 1346601-77-1
Unlabeled Chemical Abstract Service Number 76532-33-7
Purity >95%
Physical Description Powder
International Union of Pure and Applied Chemistry Name 1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine

Position in Deuterated Compound Classifications

Within the broader classification system of deuterated compounds, this compound belongs to the category of stable isotope-labeled research chemicals. This classification encompasses compounds specifically designed for scientific investigation rather than direct therapeutic application. The compound represents a sophisticated example of deuterium substitution technology, where three hydrogen atoms in the methyl group have been replaced with deuterium isotopes, creating a stable isotope-labeled variant that maintains the structural integrity of the parent molecule.

The deuteration pattern in this compound exemplifies what researchers term "strategic deuteration," where isotopic substitution occurs at metabolically sensitive positions. This approach differs from random deuteration techniques and reflects the evolution of deuterated drug development toward more targeted and purposeful isotopic modifications. The compound's classification as a d3-deuterated molecule indicates that three deuterium atoms have been incorporated, placing it within the moderate range of deuteration levels commonly employed in pharmaceutical research.

From a functional perspective, this compound serves multiple roles within deuterated compound applications. It functions as an analytical standard for chemical identification and quantification procedures, supports nuclear magnetic resonance spectroscopy studies for structural analysis, and enables metabolic pathway investigations in biological systems. These diverse applications position the compound as a versatile research tool that bridges multiple scientific disciplines.

Table 2: Classification and Applications of this compound

Classification Category Specific Application Research Domain
Stable Isotope-Labeled Compound Chemical Reference Standard Analytical Chemistry
Deuterated Research Chemical Nuclear Magnetic Resonance Solvent Structural Analysis
Metabolic Tracer Pathway Investigation Biochemistry
Agrochemical Intermediate Microbicide Development Agricultural Chemistry
Pharmaceutical Impurity Standard Quality Control Drug Manufacturing

The compound's position within deuterated compound classifications also reflects the broader trends in isotope chemistry research. As the field has evolved from simple deuterium switches of existing drugs toward more sophisticated applications in novel drug discovery, compounds like this compound have become essential tools for advancing scientific understanding across multiple research domains. This evolution demonstrates the maturation of deuterated compound technology from experimental curiosities to essential research instruments that enable breakthrough discoveries in pharmaceutical and chemical sciences.

Properties

CAS No.

1346601-77-1

Molecular Formula

C12H13N

Molecular Weight

174.261

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/i1D3

InChI Key

SSNISTUBYRMYDY-FIBGUPNXSA-N

SMILES

CNCC1=CC2=CC=CC=C2C=C1

Synonyms

N-(Methyl-d3)-2-naphthalenemethanamine;  (Methyl-d3)(naphthalen-2-ylmethyl)amine;  N-(Methyl-d3)-N-(2-naphthylmethyl)amine;  N-(Methyl-d3)-N-[(naphthalen-2-yl)_x000B_methyl]amine; 

Origin of Product

United States

Preparation Methods

Deuterated Reagent Utilization

The most direct method involves substituting hydrogen-containing reagents with deuterated analogs. For instance, N-methyl-d3-formamide serves as a key intermediate, reacting with 2-chloromethylnaphthalene under phase-transfer catalysis. In Patent WO2004080945A1, the anion of N-methylformamide is generated using strong bases (e.g., potassium tert-butoxide) in non-polar solvents like toluene, followed by nucleophilic substitution with 1-chloromethylnaphthalene. Adapting this for deuterium, N-methyl-d3-formamide replaces the protiated form, ensuring deuterium retention in the final product.

Post-Synthetic Isotope Exchange

Alternative approaches employ deuterium exchange reactions post-synthesis. Patent EP2548859B1 describes the use of deuterated water (D₂O) and nitromethane-d3 to introduce deuterium via base-catalyzed exchange. While less common for tertiary amines due to kinetic inertness, this method may apply to intermediates like phthalimide derivatives, where acidic protons adjacent to the amine group facilitate exchange.

Synthetic Routes and Reaction Optimization

Formamide-Mediated Alkylation

This two-step process, adapted from Patent WO2004080945A1, involves:

  • Formamide Alkylation :

    • Reactants : 2-Chloromethylnaphthalene, N-methyl-d3-formamide.

    • Conditions : Phase-transfer catalyst (tetra-n-butylammonium bromide), mild base (KOH), toluene solvent, 5–25°C.

    • Mechanism : The base deprotonates N-methyl-d3-formamide, forming an amide ion that displaces chloride from 2-chloromethylnaphthalene.

    • Intermediate : N-(Methyl-d3)-N-(2-naphthylmethyl)formamide.

  • Acid Hydrolysis :

    • Conditions : Reflux with 10% H₂SO₄ for 4 hours.

    • Workup : Basification (NaOH), toluene extraction, and vacuum distillation yield the final amine.

    • Yield : 82–85% after purification.

Advantages :

  • Avoids expensive catalysts (e.g., Pt/C).

  • Scalable with minimal bis-alkylated impurities.

Phthalimide Route

Patent EP2548859B1 outlines a phthalimide-based pathway suitable for deuterium labeling:

  • N-(Methyl-d3)phthalimide Synthesis :

    • Reactants : Phthalimide, deuterated methanol (CD₃OD).

    • Conditions : Tetrahydrofuran (THF) solvent, Mitsunobu or nucleophilic substitution conditions.

  • Hydrolysis to Amine :

    • Acid Hydrolysis : 6 M HCl, reflux for 24–30 hours.

    • Yield : ~90% for deuterated phthalimide; ~86% for final amine.

Applications :

  • Produces high-purity (methyl-d3)amine hydrochloride, a precursor for further functionalization.

Reductive Amination with Deuterated Methylamine

A less documented but plausible route involves reductive amination of 2-naphthaldehyde with methyl-d3-amine:

  • Imine Formation :

    • Reactants : 2-Naphthaldehyde, methyl-d3-amine.

    • Conditions : Ethanol, 60°C, 12 hours.

  • Reduction :

    • Reducing Agent : NaBH₄ or LiAlH₄.

    • Yield : Estimated 70–75% based on analogous protocols.

Challenges :

  • Requires pre-synthesized methyl-d3-amine, increasing cost.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

MethodKey StepsYield (%)Purity (%)Cost Efficiency
Formamide AlkylationAlkylation → Hydrolysis82–85>95High
Phthalimide RouteSubstitution → Hydrolysis86>90Moderate
Reductive AminationImine → Reduction70–75*~90*Low

*Estimated from analogous reactions.

Reaction Condition Optimization

  • Temperature : Formamide alkylation proceeds optimally at 5–25°C, minimizing side reactions.

  • Catalyst Loading : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) at 5 wt% relative to substrate enhance reaction rates.

  • Solvent Choice : Non-polar solvents (toluene) improve selectivity by stabilizing the transition state in alkylation.

Purification and Characterization

Distillation and Crystallization

  • Vacuum Distillation : Effective for removing low-boiling impurities; achieves >95% purity.

  • Acid-Base Extraction : Crude product is dissolved in H₂SO₄, filtered, basified, and extracted into toluene.

Analytical Validation

  • NMR : ¹H NMR confirms deuterium incorporation (absence of -CH₃ signals at δ 2.2–2.5 ppm).

  • MS : ESI-MS shows m/z = 174.26 [M+H]⁺, consistent with C₁₂H₁₀D₃N.

Industrial and Environmental Considerations

Cost Drivers

  • Deuterated Reagents : CD₃OD costs ~$500/g, making the phthalimide route expensive.

  • Catalyst Recycling : Tetra-n-butylammonium bromide recovery reduces costs by 15–20%.

Waste Management

  • Acidic Waste : Neutralization with NaOH generates sulfate salts, requiring hazardous waste disposal.

  • Solvent Recovery : Toluene and THF are distilled and reused, aligning with green chemistry principles .

Scientific Research Applications

Methyl-2-naphthalenemethylamine-d3 has diverse applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.

    Industry: this compound is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl-2-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction pathways and enzyme mechanisms. The compound can also interact with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: Methyl-2-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Q & A

Q. What are the methodological considerations for synthesizing isotopically labeled analogs like Methyl-2-naphthalenemethylamine-d3 in deuterated form?

Synthesis of deuterated compounds requires precise control of reaction conditions to ensure isotopic incorporation. For naphthalene derivatives, a common approach involves substituting hydrogen atoms with deuterium via acid-catalyzed exchange or using deuterated reagents (e.g., D₂O, CD₃OD) during synthesis . For example, propargyl bromide (used in naphthol alkylation) can be replaced with deuterated analogs to introduce deuterium at specific positions . Reaction progress should be monitored via TLC or LC-MS, and purification steps must avoid proton exchange (e.g., using deuterated solvents like DMSO-d6 for NMR characterization) .

Q. How can researchers design controlled exposure studies to assess systemic toxicity of this compound in animal models?

Key considerations include:

  • Route of exposure : Prioritize inhalation, oral, or dermal routes based on the compound’s physicochemical properties (e.g., volatility, solubility) .
  • Dose selection : Use subacute and chronic exposure levels derived from preliminary LD50 studies or structural analogs like 2-methylnaphthalene .
  • Endpoints : Measure systemic effects (e.g., hepatic, renal, respiratory) and compare outcomes across species (e.g., rodents vs. non-human primates) .
  • Bias mitigation : Randomize dose administration and conceal group allocation to minimize experimental bias .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

  • LC-MS/MS : Use deuterated internal standards (e.g., Methyl-2-naphthalenemethylamine-d6) to correct for matrix effects and ionization variability .
  • Sample preparation : Employ protein precipitation with methanol/water (90:10 v/v) to stabilize deuterated compounds and minimize isotopic exchange .
  • Validation : Include recovery, precision, and accuracy tests for deuterated analogs, as their stability may differ from non-deuterated forms .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Mechanistic reconciliation : Compare metabolic pathways across models. For example, in vitro hepatocyte assays may lack cytochrome P450 isoforms active in vivo, leading to discrepancies in metabolite profiles .
  • Dose scaling : Adjust in vitro concentrations to reflect physiologically relevant exposure levels using pharmacokinetic modeling .
  • Empirical falsification : Apply contradiction analysis frameworks (e.g., iterative hypothesis testing) to identify confounding variables (e.g., batch-to-batch purity variations) .

Q. What strategies are effective for evaluating the role of this compound in modulating gene expression related to oxidative stress?

  • Transcriptomic profiling : Use RNA sequencing to identify differentially expressed genes (e.g., Nrf2, HO-1) in exposed vs. control tissues .
  • Isotope tracing : Incorporate deuterium-labeled precursors (e.g., deuterated glutathione) to track redox dynamics via mass spectrometry .
  • Functional validation : Knock down candidate genes (e.g., CRISPR/Cas9) to confirm their role in observed phenotypic changes .

Q. How can researchers optimize experimental designs to minimize bias in long-term carcinogenicity studies of this compound?

  • Risk of bias (RoB) assessment : Apply structured questionnaires (Table C-7) to evaluate randomization, blinding, and outcome reporting .
  • Historical controls : Compare results with legacy data from structurally similar compounds (e.g., 1-methylnaphthalene) to contextualize findings .
  • Power analysis : Use pilot studies to estimate effect sizes and ensure adequate sample sizes for rare endpoints (e.g., tumor incidence) .

Q. What methodologies are suitable for resolving metabolic pathways of this compound in environmental and mammalian systems?

  • Stable isotope labeling : Administer deuterated compound and track metabolites via high-resolution MS to distinguish endogenous vs. exogenous pathways .
  • Microsomal assays : Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Environmental fate studies : Use soil/water microcosms to assess biodegradation kinetics and deuterium retention in transformation products .

Tables of Key Data

Table 1. Recommended Exposure Routes and Health Endpoints for Toxicity Studies

RouteSpeciesHealth EndpointsEvidence Source
InhalationRatsRespiratory inflammation, hepatic enzymes
OralMiceRenal tubular necrosis, body weight loss
DermalRabbitsOcular irritation, dermal sensitization

Table 2. Analytical Parameters for LC-MS/MS Quantification

ParameterValue/DescriptionEvidence Source
ColumnC18, 2.1 × 50 mm, 1.7 µm
Ionization modeESI+
MRM transitionsm/z 215 → 170 (quantifier), 215 → 142
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.